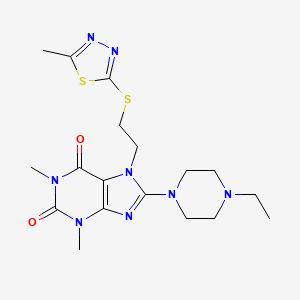
8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H26N8O2S2 and its molecular weight is 450.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a novel derivative that incorporates a purine structure with a unique thiadiazole moiety. This combination suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂S |
| Molecular Weight | 372.48 g/mol |
| CAS Number | 797028-19-4 |
The incorporation of the thiadiazole ring is significant as it has been associated with various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Research indicates that compounds containing a 1,3,4-thiadiazole moiety exhibit notable anticancer properties. These compounds are known to inhibit DNA and RNA synthesis in cancer cells without adversely affecting protein synthesis . The mechanism of action involves:
- Inhibition of key kinases involved in tumorigenesis.
- Antagonism of adenosine A3 receptors , which play a role in cancer cell proliferation .
In vitro studies have demonstrated that derivatives of thiadiazole can significantly reduce cell viability in various cancer cell lines. For instance:
- The compound showed an IC₅₀ value of approximately 10.10 µg/mL , indicating moderate potency against certain cancer types .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. The presence of the thiadiazole ring enhances the compound's ability to combat both Gram-positive and Gram-negative bacteria as well as fungi. In vitro tests have shown:
- Moderate to good activity against strains such as Streptococcus sp. and Escherichia coli at concentrations around 50 mg/mL .
This suggests that the compound could be explored further for its potential use as an antimicrobial agent.
Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound exhibits a broad spectrum of pharmacological activities:
- Analgesic Effects : Some derivatives have shown pain-relieving properties.
- Anti-inflammatory Activity : The compound may reduce inflammation through various biochemical pathways.
- CNS Activity : Potential central nervous system effects have been noted, which could be beneficial for treating neurological disorders.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N8O2S2/c1-5-24-6-8-25(9-7-24)16-19-14-13(15(27)23(4)18(28)22(14)3)26(16)10-11-29-17-21-20-12(2)30-17/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRRJTIFXAUMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














